molecular formula C24H18BrNO6 B11654998 Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11654998
M. Wt: 496.3 g/mol
InChI Key: FXNLIYMCNBPQCJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18BrNO6. This compound is notable for its unique structure, which includes a benzofuran core substituted with bromine, nitrophenyl, and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
  • 2-Bromo-4-methyl-6-nitrophenol

Comparison: Compared to similar compounds, Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H18BrNO6

Molecular Weight

496.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-8-10-17(11-9-15)26(28)29)19(25)13-20(18)32-23(22)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3

InChI Key

FXNLIYMCNBPQCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4

Origin of Product

United States

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